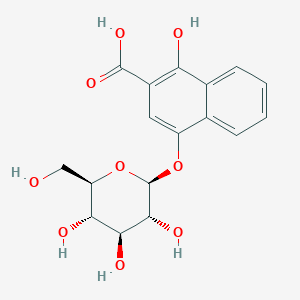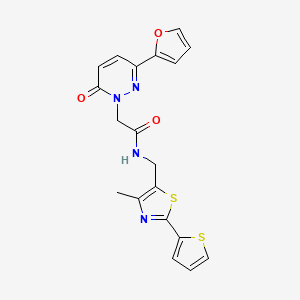
Tinospin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tinospin E is a clerodane diterpenoid compound isolated from the roots of Tinospora sagittata, a plant belonging to the Menispermaceae family. This compound is part of a group of naturally occurring diterpenoids known for their diverse biological activities. This compound, along with other clerodane diterpenoids, has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The isolation of Tinospin E from Tinospora sagittata involves several steps of extraction and purification. Initially, the roots of Tinospora sagittata are extracted using methanol. The methanol extract is then partitioned with ethyl acetate. The ethyl acetate fraction is subjected to repeated column chromatography followed by high-performance liquid chromatography (HPLC) to purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification process from natural sources, as described above. Further research and development may lead to more efficient synthetic routes for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Tinospin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
Tinospin E has been the subject of extensive scientific research due to its potential therapeutic properties. Some of the key applications include:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of clerodane diterpenoids. Researchers investigate how modifications to its structure affect its biological activities.
Medicine: The compound’s anti-cancer properties are being explored, particularly its ability to inhibit the growth of cancer cells. This compound is also studied for its potential hepatoprotective effects.
Mécanisme D'action
The mechanism of action of Tinospin E involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of nitric oxide production in macrophage-like cells, which contributes to its anti-inflammatory effects . The compound may also interact with other cellular pathways involved in inflammation and cancer, although further research is needed to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Tinospin E is part of a group of clerodane diterpenoids, which include similar compounds such as tinospinosides D and E, columbin, and columbin glucoside . These compounds share a common clerodane skeleton but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the particular biological activities it exhibits, such as its potent anti-inflammatory effects.
List of Similar Compounds
- Tinospinoside D
- Tinospinoside E
- Columbin
- Columbin glucoside
These compounds are also isolated from Tinospora species and have been studied for their various biological activities.
Propriétés
IUPAC Name |
(1R,2S,3S,5S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadeca-8,15-diene-7,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h3-5,7-8,10,13-15,23H,6,9H2,1-2H3/t13-,14+,15+,18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIOMDMYQSLLQA-LMJNLGRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC=C3C(=O)O[C@@H](C[C@]3([C@@H]1[C@H]4C=C[C@@]2(C(=O)O4)O)C)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-(3-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2786387.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2786390.png)
![N-(2-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2786392.png)


![6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786396.png)



![1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride](/img/structure/B2786403.png)


![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
